5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Overview
Description
5-Nitro-2-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol typically involves the nitration of 2-(trifluoromethyl)pyridine. One common method includes the following steps:
Nitration Reaction: 2-(trifluoromethyl)pyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the desired position on the pyridine ring.
Isolation and Purification: The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)pyridin-4-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group (-OH) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethyl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Nitro-5-(trifluoromethyl)pyridin-2-ol: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.
2-Amino-5-nitro-4-(trifluoromethyl)pyridine:
Uniqueness
5-Nitro-2-(trifluoromethyl)pyridin-4-ol is unique due to the combination of a nitro group, trifluoromethyl group, and hydroxyl group on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVNBMMOVZQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625280 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-44-0 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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